molecular formula C15H14F3NO B7975196 (6-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine

(6-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B7975196
M. Wt: 281.27 g/mol
InChI Key: CLJAGZAOMJSQPM-UHFFFAOYSA-N
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Description

(6-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound characterized by the presence of a trifluoromethoxy group and a methanamine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and solubility.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or receptor binding.

Industry:

    Agrochemicals: The compound can be used in the development of new agrochemicals with improved efficacy and environmental profiles.

    Electronics: Its unique electronic properties make it suitable for use in organic electronic devices.

Mechanism of Action

The mechanism by which (6-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine exerts its effects depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating cellular responses.

Molecular Targets and Pathways:

    Enzymes: Potential targets include kinases and proteases.

    Receptors: It may interact with G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

  • (6-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)amine
  • (6-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)ethanamine

Uniqueness:

  • Trifluoromethoxy Group: The presence of the trifluoromethoxy group imparts unique electronic properties, enhancing its reactivity and binding affinity.
  • Methanamine Group: The methanamine group allows for further functionalization and derivatization, making it versatile for various applications.

This detailed overview provides a comprehensive understanding of (6-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[4-methyl-3-[2-(trifluoromethoxy)phenyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-10-6-7-11(9-19)8-13(10)12-4-2-3-5-14(12)20-15(16,17)18/h2-8H,9,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJAGZAOMJSQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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